molecular formula C7H6IN3S B11770402 2-Hydrazinyl-6-iodobenzo[d]thiazole

2-Hydrazinyl-6-iodobenzo[d]thiazole

Cat. No.: B11770402
M. Wt: 291.11 g/mol
InChI Key: TXKAWUOSRAPQBN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole typically involves the reaction of benzo[d]thiazol-2-amine with hydrazine hydrochloride in the presence of ethylene glycol as a solvent . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

    Starting Materials: Benzo[d]thiazol-2-amine and hydrazine hydrochloride.

    Solvent: Ethylene glycol.

    Reaction Conditions: Reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Hydrazinyl-6-iodobenzo[d]thiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6IN3S

Molecular Weight

291.11 g/mol

IUPAC Name

(6-iodo-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H6IN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)

InChI Key

TXKAWUOSRAPQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)NN

Origin of Product

United States

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